

Spectroscopic Profile of 3-Nitroanilinium Chloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitroanilinium chloride**, a key intermediate in the synthesis of various organic compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering a valuable resource for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of **3-Nitroanilinium chloride** is characterized by the vibrational frequencies of its constituent bonds, particularly those of the anilinium and nitro groups, and the substituted benzene ring.

FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for **3-Nitroanilinium chloride**. The assignments are based on established group frequency correlations and data from related compounds, such as 3-nitroanilinium nitrate.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretching
3000 - 2800	Broad, Strong	N-H stretching (in -NH ₃ ⁺ group)
1620 - 1600	Medium	C=C aromatic ring stretching
1580 - 1560	Strong	Asymmetric NO ₂ stretching
1480 - 1460	Medium	C=C aromatic ring stretching
1360 - 1340	Strong	Symmetric NO ₂ stretching
850 - 800	Strong	C-H out-of-plane bending (aromatic)
750 - 700	Strong	C-H out-of-plane bending (aromatic)

Experimental Protocol: FTIR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method[2]

- Sample Preparation: A small amount of **3-Nitroanilinium chloride** (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle.
- Pellet Formation: The resulting fine powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **3-Nitroanilinium chloride** is influenced by the chromophoric nitro group and the aromatic ring, with the protonation of the amino group causing a noticeable effect on the absorption maxima compared to 3-nitroaniline.

UV-Vis Spectral Data

The electronic absorption data for **3-Nitroanilinium chloride** in ethanol is presented below. The observed transitions are characteristic of nitro-substituted aromatic compounds.

Wavelength (λ max, nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent	Electronic Transition
~240	~15,000	Ethanol	$\pi \rightarrow \pi$
~330	~2,000	Ethanol	$n \rightarrow \pi$

Note: The exact λ max and ϵ values can vary slightly depending on the solvent and concentration. The protonation of the aniline group to anilinium generally leads to a hypsochromic (blue) shift compared to the neutral 3-nitroaniline molecule due to the reduced electron-donating ability of the $-\text{NH}_3^+$ group.^[3]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: A stock solution of **3-Nitroanilinium chloride** is prepared by accurately weighing the compound and dissolving it in a UV-grade solvent, such as ethanol, to a known concentration (e.g., 1×10^{-3} M). Serial dilutions are then performed to obtain a final concentration in the range of 1×10^{-4} to 1×10^{-5} M.
- Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a quartz cuvette (1 cm path length) containing the sample solution. The solvent used for sample preparation is used as the reference in the second beam. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound. Both ^1H and ^{13}C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Nitroanilinium chloride** in DMSO-d_6 shows distinct signals for the aromatic protons and the anilinium protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and anilinium groups.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.2	Singlet	-	1H	H-2
~7.9	Doublet	~8.0	1H	H-4 or H-6
~7.6	Triplet	~8.0	1H	H-5
~7.5	Doublet	~8.0	1H	H-6 or H-4
~7.0 (broad)	Singlet	-	3H	$-\text{NH}_3^+$

Note: The assignments are based on substituent effects in substituted anilines and may require 2D NMR for unambiguous confirmation.[\[4\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of **3-Nitroanilinium chloride**.

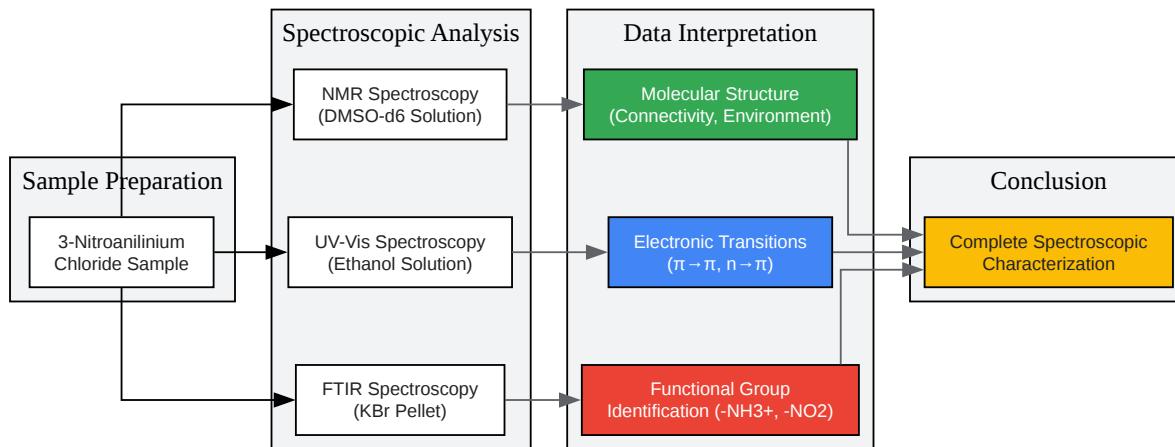
Chemical Shift (δ , ppm)	Assignment
~148	C-3 (C-NO_2)
~140	C-1 (C-NH_3^+)
~131	C-5
~125	C-4 or C-6
~120	C-6 or C-4
~115	C-2

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Nitroanilinium chloride** is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) in a 5 mm NMR tube.^[5] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **3-Nitroanilinium chloride**.

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Caption: Workflow for the spectroscopic characterization of **3-Nitroanilinium chloride**.

This diagram illustrates how a sample of **3-Nitroanilinium chloride** is subjected to three primary spectroscopic techniques. Each technique yields specific information: FTIR identifies functional groups, UV-Vis probes electronic transitions, and NMR elucidates the detailed molecular structure. The combined interpretation of this data leads to a complete spectroscopic characterization of the compound.

Summary

The spectroscopic data presented in this guide provides a detailed fingerprint for **3-Nitroanilinium chloride**. The FTIR spectrum confirms the presence of the anilinium and nitro functional groups, the UV-Vis spectrum details the electronic transitions characteristic of the molecule, and the NMR spectra provide a map of the proton and carbon environments within the molecular structure. These datasets, along with the provided experimental protocols, serve as a valuable reference for researchers in the fields of chemical synthesis, materials science, and drug development.

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